

5-tert-Butyl-2-hydroxybenzaldehyde: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 5-tert-Butyl-2-hydroxybenzaldehyde

Cat. No.: B1270133

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a key intermediate and building block in organic synthesis. Its unique structural features—a reactive aldehyde group, a phenolic hydroxyl group, and a bulky tert-butyl group—impart a desirable combination of reactivity, steric hindrance, and solubility, making it a valuable precursor for a diverse array of molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to facilitate its use in research and development.

The presence of the hydroxyl group ortho to the aldehyde functionality allows for the formation of stable intramolecular hydrogen bonds and facilitates its role as a bidentate ligand in coordination chemistry. The tert-butyl group at the para position enhances solubility in organic solvents and provides steric bulk that can influence the stereochemical outcome of reactions and the stability of downstream products, such as polymers and metal complexes.

This document serves as a technical resource, offering detailed methodologies for the synthesis of **5-tert-Butyl-2-hydroxybenzaldehyde** and its utilization in various transformations, including Schiff base condensations, Wittig reactions, and Claisen-Schmidt condensations. Furthermore, it explores its applications in the synthesis of catalysts, fluorescent probes, and biologically active compounds.

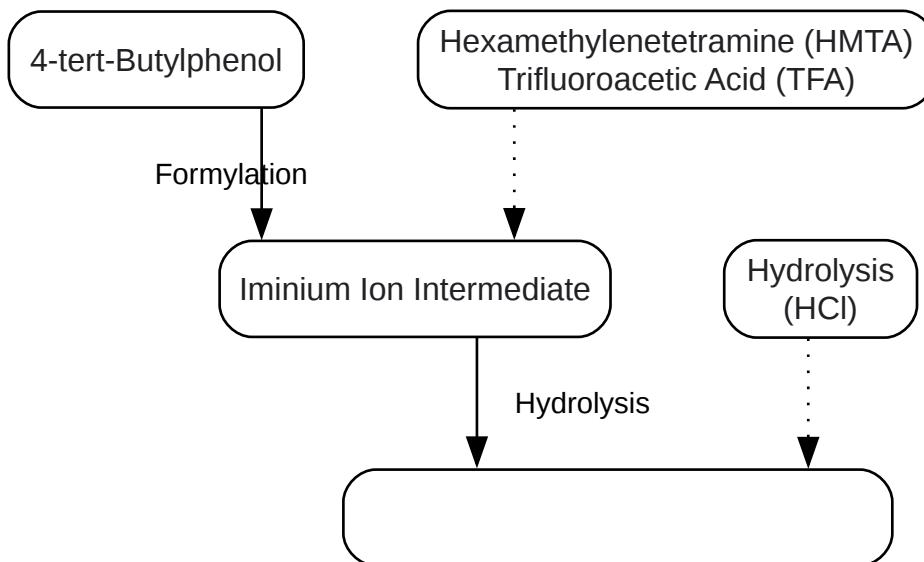
Physicochemical Properties

A summary of the key physicochemical properties of **5-tert-Butyl-2-hydroxybenzaldehyde** is presented in the table below.

Property	Value
CAS Number	2725-53-3
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
Appearance	Colorless to yellow liquid
Boiling Point	251-252 °C at 729 mmHg[1]
Density	1.039 g/mL at 25 °C[1]
Refractive Index (n _{20/D})	1.539[1]

Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde

The most common and efficient method for the synthesis of **5-tert-Butyl-2-hydroxybenzaldehyde** is the Duff reaction, which involves the formylation of 4-tert-butylphenol.



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Caption: Synthesis of **5-tert-Butyl-2-hydroxybenzaldehyde** via the Duff Reaction.

Experimental Protocol: Synthesis via Duff Reaction

Materials:

- 4-tert-Butylphenol (1 equivalent)
- Hexamethylenetetramine (HMTA) (2 equivalents)
- Trifluoroacetic acid (TFA)
- 4 M Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Under a nitrogen atmosphere, dissolve 4-tert-butylphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid.
- Reflux the reaction mixture at 80 °C for 24 hours.
- Cool the mixture to room temperature and pour it into 4 M HCl. Stir for 10 minutes.
- Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers and wash with 4 M HCl (2 x 100 mL) and then with water (100 mL).
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using dichloromethane as the eluent to afford **5-tert-Butyl-2-hydroxybenzaldehyde** as a yellow viscous liquid.

Quantitative Data:

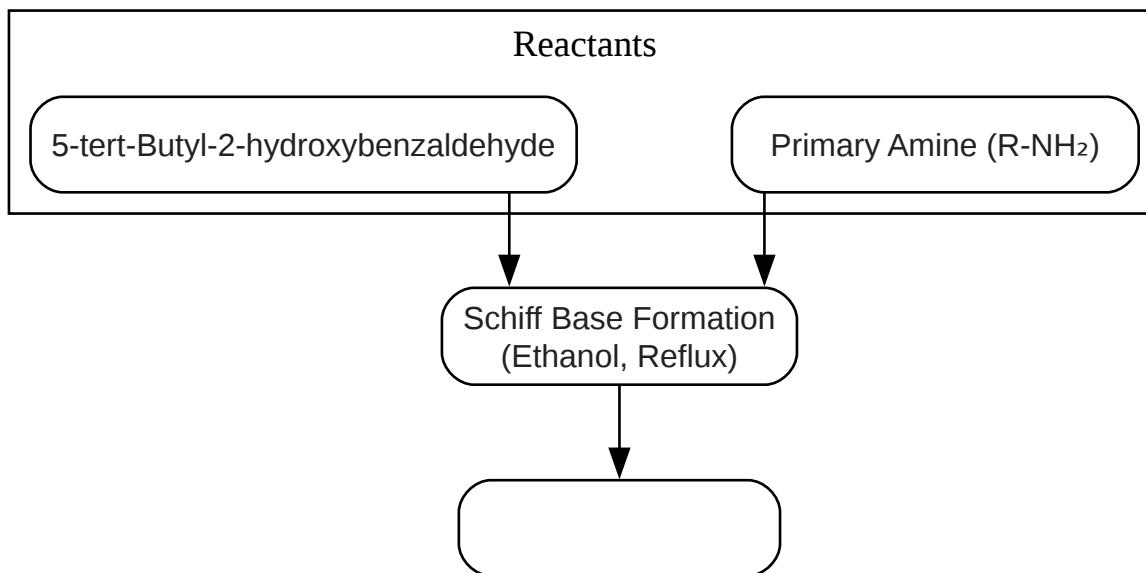
Reactant	Molar Ratio	Typical Yield
4-tert-Butylphenol	1	61% ^[2]
Hexamethylenetetramine	2	

Key Reactions and Experimental Protocols

5-tert-Butyl-2-hydroxybenzaldehyde serves as a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of its aldehyde and hydroxyl groups.

Schiff Base Formation

The condensation of **5-tert-Butyl-2-hydroxybenzaldehyde** with primary amines readily forms Schiff bases (imines). These compounds are crucial ligands in coordination chemistry and are precursors to various catalysts and biologically active molecules.



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Caption: General scheme for Schiff base formation.

Materials:

- **5-tert-Butyl-2-hydroxybenzaldehyde** (1 equivalent)
- Aniline (1 equivalent)
- Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

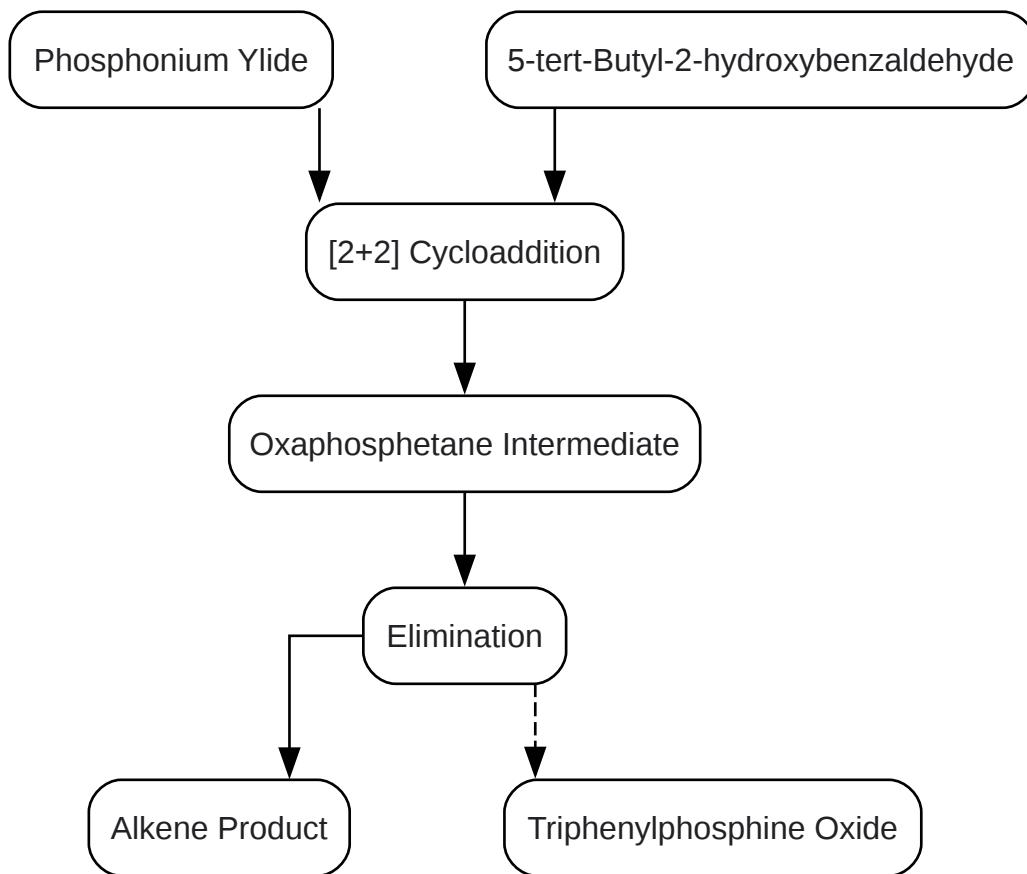
- Dissolve **5-tert-Butyl-2-hydroxybenzaldehyde** in ethanol in a round-bottom flask.
- Add aniline to the solution, followed by a few drops of glacial acetic acid.
- Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The product can be further purified by recrystallization from ethanol.

Quantitative Data for Schiff Base Formation:

Amine	Molar Ratio (Aldehyde:Ami ne)	Solvent	Conditions	Yield
Aniline	1:1	Ethanol	Reflux, 3h	>90% (typical)
Ethylenediamine	2:1	Ethanol	Reflux, 4h	~85-95% (typical)
Phenylenediamine	2:1	Methanol	Reflux, 2h	High (typical)

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. **5-tert-Butyl-2-hydroxybenzaldehyde** can be converted to various substituted styrenes using this methodology.



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Caption: Mechanism of the Wittig reaction.

Materials:

- **5-tert-Butyl-2-hydroxybenzaldehyde** (1 equivalent)
- Benzyltriphenylphosphonium chloride (1.1 equivalents)
- Strong base (e.g., n-Butyllithium or Sodium Hydride)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
- Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
- Stir the mixture at 0 °C for 1 hour.
- Add a solution of **5-tert-Butyl-2-hydroxybenzaldehyde** in anhydrous THF to the ylide solution dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by adding water.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

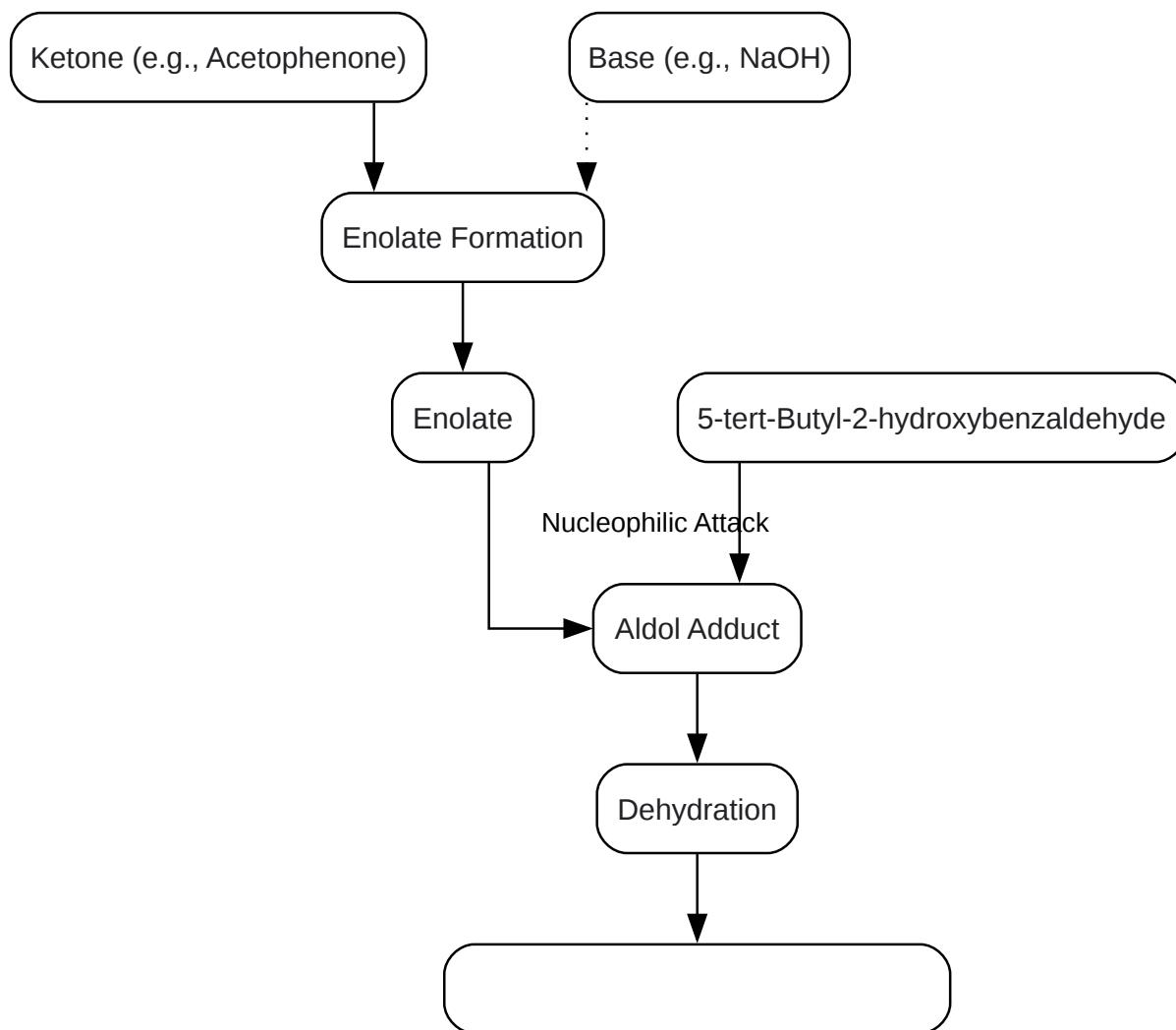
Quantitative Data for Wittig-type Reactions:

Ylide	Base	Conditions	Yield
(Methoxymethyl)triphenylphosphonium chloride	KOtBu	THF, 0 °C to rt, 7h	Poor (~20% with hydroxybenzaldehyde)[3]
Benzyltriphenylphosphonium chloride	NaH	THF, rt, overnight	Moderate to high (typical)

Note: The presence of the acidic hydroxyl group can interfere with the strong base used in the Wittig reaction. Protection of the hydroxyl group or using excess base may be necessary to achieve high yields.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (with no α -hydrogens) and a ketone. **5-tert-Butyl-2-hydroxybenzaldehyde** reacts with various ketones to form α,β -unsaturated ketones, which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.



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Caption: Mechanism of the Claisen-Schmidt condensation.

Materials:

- **5-tert-Butyl-2-hydroxybenzaldehyde** (1 equivalent)
- Acetophenone (1 equivalent)
- Sodium hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- Dissolve **5-tert-Butyl-2-hydroxybenzaldehyde** and acetophenone in ethanol in a flask.
- Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
- Continue stirring at room temperature for several hours, or until a precipitate forms.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess NaOH.
- Recrystallize the crude chalcone from ethanol to obtain the pure product.

Quantitative Data for Claisen-Schmidt Condensation:

Ketone	Base	Conditions	Yield
Acetophenone	NaOH	Ethanol/Water, rt, 24h	High (quantitative conversion reported for similar systems) ^[4]
Cyclohexanone	KOH	Ethanol, rt, 4h	Good (typical)

Applications in Organic Synthesis Synthesis of Catalysts

Schiff bases derived from **5-tert-Butyl-2-hydroxybenzaldehyde** are excellent ligands for a variety of metal ions. The resulting metal complexes have shown significant catalytic activity in

various organic transformations, including oxidation reactions. The bulky tert-butyl group can enhance the stability and solubility of these catalysts. For instance, Ni(II) complexes of Schiff bases have been used as effective catalysts for the oxidation of benzyl alcohol to benzaldehyde, with conversions as high as 89-95% in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).^[5]

Synthesis of Fluorescent Probes

The structural framework of **5-tert-Butyl-2-hydroxybenzaldehyde** is a useful platform for the design and synthesis of fluorescent probes for the detection of metal ions. Condensation with various fluorogenic amines can lead to Schiff base sensors where the fluorescence is "turned on" or "turned off" upon binding to a specific metal ion. The underlying mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts C=N bond isomerization and reduces non-radiative decay pathways.

Synthesis of Biologically Active Compounds

5-tert-Butyl-2-hydroxybenzaldehyde is a precursor to a range of compounds with potential biological activity. For example, it is used in the synthesis of flavonoid analogues, which are known for their diverse pharmacological properties. It is also a starting material for vanadyl complexes that have been investigated for their antitumor properties.

Polymer and Materials Science

Derivatives of **5-tert-Butyl-2-hydroxybenzaldehyde**, particularly those with sterically hindered phenolic structures, can act as effective polymer stabilizers. They function as antioxidants by trapping free radicals, thereby preventing the degradation of the polymer matrix. The tert-butyl group enhances their efficacy and compatibility with various polymer systems.

Conclusion

5-tert-Butyl-2-hydroxybenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, leading to a diverse array of complex molecules. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers and professionals in chemistry and drug discovery to effectively utilize this compound in their synthetic endeavors. From the synthesis of sophisticated catalysts and fluorescent probes to the

development of novel therapeutic agents and advanced materials, the applications of **5-tert-Butyl-2-hydroxybenzaldehyde** continue to expand, underscoring its importance in modern organic chemistry.

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